N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide, also known as DTP3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DTP3 has been shown to inhibit the activity of a protein called MDMX, which is involved in the regulation of the tumor suppressor protein p53. Inhibition of MDMX by DTP3 can lead to the activation of p53, which is known to play a critical role in the prevention of cancer.
Mechanism of Action
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide works by inhibiting the activity of MDMX, which is a negative regulator of p53. Inhibition of MDMX by N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide can lead to the activation of p53, which is known to play a critical role in the prevention of cancer. Activation of p53 can lead to the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia. N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has also been shown to induce apoptosis in cancer cells by activating the p53 pathway. In addition, N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide is its specificity for MDMX inhibition, which makes it a potential therapeutic agent for cancer treatment. However, one of the limitations of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide is its poor solubility, which can limit its effectiveness in vivo.
Future Directions
Future research on N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide could focus on improving its solubility and pharmacokinetic properties to increase its effectiveness in vivo. In addition, further studies could investigate the potential of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide in combination with other cancer therapies to enhance its therapeutic efficacy. Finally, studies could investigate the potential of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide in the treatment of other diseases beyond cancer, such as neurodegenerative diseases.
Synthesis Methods
The synthesis of N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide involves a multi-step process that begins with the reaction of 2-bromo-4'-nitroacetophenone with 2-aminothiophene to form 2-(4'-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridin-5-amine. This intermediate is then treated with propargyl bromide to form N-(4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl)prop-2-yn-1-amine, which is subsequently reacted with acetic anhydride to produce N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide.
Scientific Research Applications
N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in cancer treatment. Inhibition of MDMX by N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide can lead to the activation of p53, which is known to play a critical role in the prevention of cancer. N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide has been shown to be effective in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and leukemia.
properties
IUPAC Name |
N-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-2-16(19)17-13-3-5-14(6-4-13)18-9-7-15-12(11-18)8-10-20-15/h2-6,8,10H,1,7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHMAKFHKRHUKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCC3=C(C2)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}phenyl)prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.